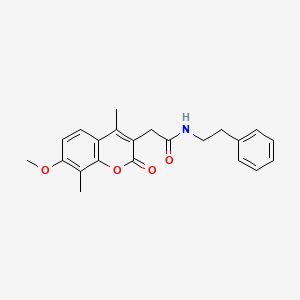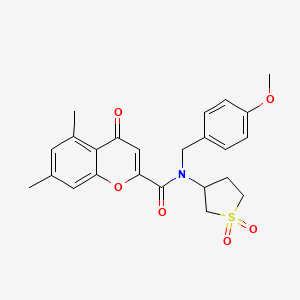
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chromene core, a thiophene ring, and a methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the thiophene ring, and the attachment of the methoxybenzyl group. Common synthetic routes may include:
Formation of the Chromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a series of reactions, such as thiolation and oxidation.
Attachment of the Methoxybenzyl Group: This step may involve nucleophilic substitution reactions to attach the methoxybenzyl group to the chromene core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Exploration of its properties as a building block for advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the thiophene ring.
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the methoxybenzyl group.
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl groups.
Uniqueness
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H25NO6S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H25NO6S/c1-15-10-16(2)23-20(26)12-22(31-21(23)11-15)24(27)25(18-8-9-32(28,29)14-18)13-17-4-6-19(30-3)7-5-17/h4-7,10-12,18H,8-9,13-14H2,1-3H3 |
InChI Key |
BYLDAQXFBROBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


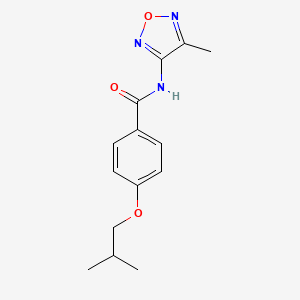
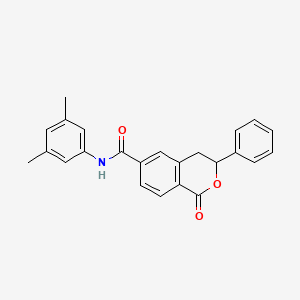
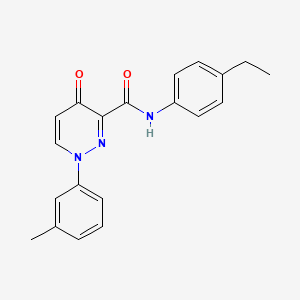
![isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11388561.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11388566.png)
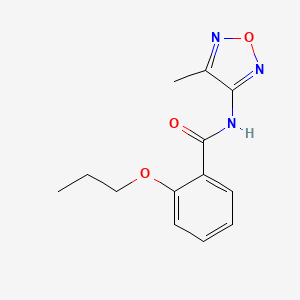
![ethyl 3-[6,10-dimethyl-3-(4-methylbenzyl)-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11388586.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388590.png)
![N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11388592.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11388594.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11388595.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B11388596.png)
![1-(4-ethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11388597.png)
